molecular formula C14H13N5O3 B6499958 2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetonitrile CAS No. 941996-02-7

2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetonitrile

Cat. No. B6499958
CAS RN: 941996-02-7
M. Wt: 299.28 g/mol
InChI Key: CQMRMBHAPJPCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains an imidazo[2,1-c][1,2,4]triazine ring which is a fused ring structure containing nitrogen atoms. This type of structure is often found in various biologically active compounds . The compound also contains a methoxyphenyl group, which is a phenyl ring (a type of aromatic ring) with a methoxy group (-O-CH3) attached to it .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a part of the heterocyclic compounds from oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes are subject to ongoing research.

Biochemical Pathways

The compound is likely to affect several biochemical pathways due to its complex structure. It is known that fragments of 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one are found in many compounds with various types of biological activities .

Pharmacokinetics

It is known that similar compounds in the 6-hydroxy-1,2,4-triazine-3,5(2h,4h)-dione class appear to be metabolically resistant to o-glucuronidation . This could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. The compound is part of the heterocyclic compounds from oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes , which are known to have various biological activities

properties

IUPAC Name

2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-22-11-4-2-10(3-5-11)17-8-9-18-12(20)13(21)19(7-6-15)16-14(17)18/h2-5H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMRMBHAPJPCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile

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